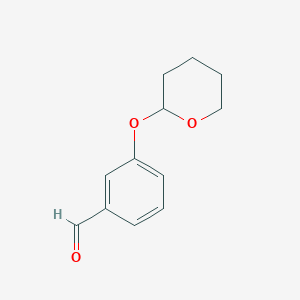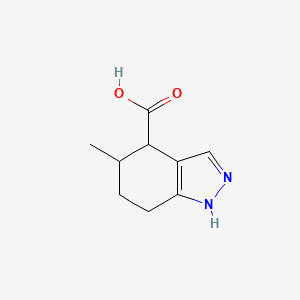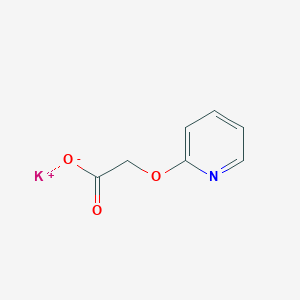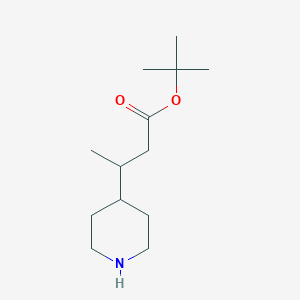![molecular formula C27H22ClF3N6O B2828618 7-Chloro-5-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893790-15-3](/img/structure/B2828618.png)
7-Chloro-5-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-5-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C27H22ClF3N6O and its molecular weight is 538.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Antimicrobial Properties : Several studies have synthesized derivatives of triazoloquinazoline and evaluated their antimicrobial activities. For instance, triazolo[4,3-a]quinazolines have been synthesized from hydrazinobenzoic acids and N-cyanoimidocarbonates, showing promise as antimicrobial agents due to their structural novelty and potential reactivity (Al-Salahi, 2010). Similarly, novel quinazoline derivatives fused with triazole and tetrazine rings have demonstrated significant antimicrobial activity, underscoring the potential of these compounds in treating infections (Pandey et al., 2009).
Antitumor Properties : The antitumor activity of quinazoline derivatives is another area of interest. Synthesis and evaluation of quinazoline derivatives as antitumor agents have shown broad-spectrum antitumor activity, highlighting the potential of these compounds in cancer therapy (El-Sherbeny et al., 2003). Another study synthesized a series of triazoloquinazolin-5-ones, which were tested as tubulin polymerization inhibitors and vascular disrupting agents, showcasing potent anticancer activity across a wide range of cancer cell lines (Driowya et al., 2016).
Antihypertensive Action
Quinazoline derivatives have also been evaluated for their antihypertensive effects. One study on a quinazoline derivative showed dose-dependent reductions in blood pressure and heart rate in hypertensive rats, indicating its potential as a long-term treatment option for hypertension (Tsai et al., 2001).
properties
IUPAC Name |
7-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClF3N6O/c1-38-23-8-3-2-7-22(23)35-11-13-36(14-12-35)25-20-16-19(28)9-10-21(20)37-26(32-25)24(33-34-37)17-5-4-6-18(15-17)27(29,30)31/h2-10,15-16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVJNJXIJNKLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClF3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2828535.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2828538.png)
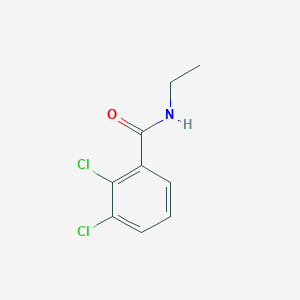
![N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2828542.png)
![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![(Z)-3-isopropyl-5-((7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2828546.png)
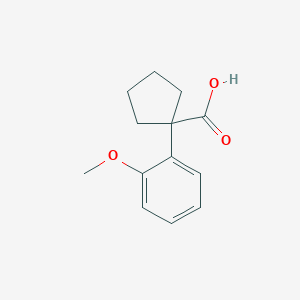
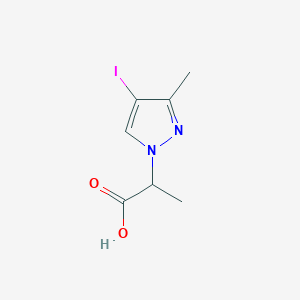
![2-(3,3-Dimethyl-2-oxobutyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2828550.png)
